molecular formula C7H4BrIN2 B1291567 6-Bromo-3-iodoimidazo[1,2-a]pyridine CAS No. 474706-74-6

6-Bromo-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B1291567
CAS No.: 474706-74-6
M. Wt: 322.93 g/mol
InChI Key: VADGFPDSVWQCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and iodine atoms attached to the imidazo[1,2-a]pyridine core. It has a molecular formula of C7H4BrIN2 and a molecular weight of 322.93 g/mol . This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method is the sequential bromination and iodination of imidazo[1,2-a]pyridine. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts .

For example, the bromination can be carried out using bromine (Br2) in a solvent such as acetic acid, followed by iodination using iodine (I2) in the presence of a base like potassium carbonate (K2CO3) in a polar solvent such as dimethylformamide (DMF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce different functional groups such as alkyl, aryl, or amino groups .

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodoimidazo[1,2-a]pyridine is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The bromine and iodine atoms can participate in halogen bonding, which can enhance the binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both bromine and iodine atoms, which can influence its electronic properties and reactivity. This dual halogenation can enhance its utility in various chemical reactions and its potential as a pharmacophore in drug design .

Properties

IUPAC Name

6-bromo-3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADGFPDSVWQCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621809
Record name 6-Bromo-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474706-74-6
Record name 6-Bromo-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-iodoimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10.7 g N-iodosuccinimide was added in divided portions to 100 mL solution of 9 g 6-bromoimidazo[1,2-a]pyridine in N,N-dimethylformamide, and the mixture was stirred for 2 hours. An aqueous sodium thiosulfate solution was added thereto and stirred for 1 hour, water was added thereto, and the formed crystals were collected by filtration. The product was recrystallized from tetrahydrofuran/ethanol to give 13.5 g of the title compound (colorless crystals).
Quantity
10.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 2
6-Bromo-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 3
6-Bromo-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 4
6-Bromo-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 5
6-Bromo-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 6
6-Bromo-3-iodoimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.